molecular formula C10H12ClNO3 B2970320 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride CAS No. 1890285-66-1

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride

Cat. No.: B2970320
CAS No.: 1890285-66-1
M. Wt: 229.66
InChI Key: RRNWELKEGYSMGM-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl It is a derivative of benzoxazine, a class of compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the reaction of 3,4-dihydro-2H-1,4-benzoxazine with a suitable methylating agent, such as methyl iodide, to introduce the methyl group at the 4-position.

  • Oxidation: The resulting compound is then oxidized using an oxidizing agent, such as potassium permanganate or chromic acid, to introduce the carboxylic acid group at the 6-position.

  • Hydrochloride Formation: Finally, the carboxylic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Various alkyl halides, amines, or other nucleophiles.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and their derivatives.

  • Reduction products: Alcohols and other reduced forms.

  • Substitution products: Derivatives with different substituents on the benzoxazine ring.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride is similar to other benzoxazine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

  • 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylic acid

These compounds share the benzoxazine core structure but differ in the position and nature of substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11;/h2-3,6H,4-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNWELKEGYSMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890285-66-1
Record name 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride
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